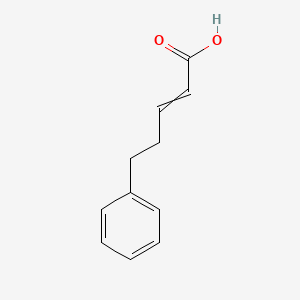

5-Phenylpent-2-enoic acid

Descripción general

Descripción

5-Phenylpent-2-enoic acid, also known as (E)-5-Phenylpent-2-enoic acid, is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-Phenylpent-2-enoic acid has been described in the literature . The reaction involves the use of organolithium and related reagents in a regiospecific conversion of benzoic acids into 5-phenylpent-2-enoic acids .Molecular Structure Analysis

The molecular structure of 5-Phenylpent-2-enoic acid is characterized by a linear formula of C11H12O2 . The compound has a double bond in its structure, which is indicated by the ‘ene’ suffix in its name .Chemical Reactions Analysis

The reaction of 5-Phenylpent-2-enoic acid with benzene in trifluoromethanesulfonic acid has been reported . Depending on the reaction conditions, this reaction yields three products: 5,5-diphenylpent-2-enoic acid and tetralone and indanone derivatives . These carbocyclic compounds are formed through the addition of two benzene molecules to the starting diene acid and subsequent intramolecular acylation .Physical And Chemical Properties Analysis

5-Phenylpent-2-enoic acid is a solid at room temperature . It has a molecular weight of 176.22 . The compound has a linear formula of C11H12O2 .Aplicaciones Científicas De Investigación

Organic Chemistry Research

As a versatile building block in organic chemistry, 5-Phenylpent-2-enoic acid is used to study various chemical reactions, including electrophilic additions, cyclizations, and polymerizations. Its reactivity with benzene in trifluoromethanesulfonic acid, for example, has been studied to produce carbocyclic compounds .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The specific mode of action of 5-Phenylpent-2-enoic acid is currently unknown . The compound likely interacts with its targets in a way that modifies their activity, leading to changes in cellular function. This could involve binding to a receptor, inhibiting an enzyme, or altering a biochemical pathway.

Pharmacokinetics

The compound’s log kow (kowwin v167 estimate) is 305 , suggesting it has moderate lipophilicity. This could influence its absorption and distribution within the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Phenylpent-2-enoic acid . .

Propiedades

IUPAC Name |

5-phenylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATNQCGERGDVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339563 | |

| Record name | 5-phenylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55320-96-2 | |

| Record name | 5-phenylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

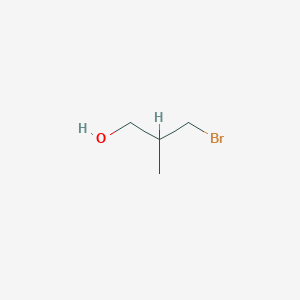

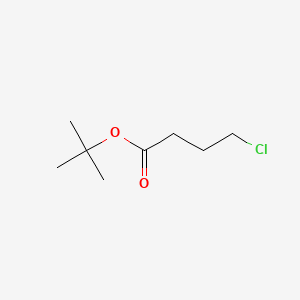

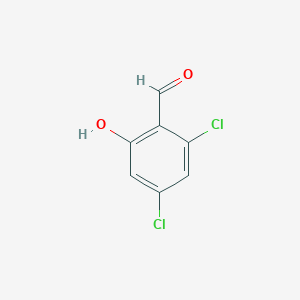

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between 5-Phenylpent-2-enoic acid and chiral ligands in asymmetric hydrogenation?

A1: Understanding the specific interactions between reactants like 5-Phenylpent-2-enoic acid and chiral ligands on a catalyst surface is crucial for developing efficient asymmetric hydrogenation processes. These processes are essential for producing enantiomerically pure compounds, which are highly sought after in pharmaceuticals and other industries. []

Q2: What experimental techniques were employed to investigate the interaction between (S)-2-((R)-3H-dinaphtho[2,1-c:1',2'-e]azepin-4(5H)-yl)-2-phenylethanol and 5-Phenylpent-2-enoic acid on a palladium surface?

A2: Researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Scanning Tunneling Microscopy (STM), and High-Resolution Photoemission Spectroscopy (HRPES) to gain insights into the interactions between the chiral ligand ((S)-2-((R)-3H-dinaphtho[2,1-c:1',2'-e]azepin-4(5H)-yl)-2-phenylethanol) and 5-Phenylpent-2-enoic acid on palladium. NMR studies revealed interactions between the molecules and palladium nanoparticles in solution. STM and HRPES, conducted under Ultra-High Vacuum (UHV) conditions, provided valuable information about the spatial arrangement and configuration of both the ligand and 5-Phenylpent-2-enoic acid on the palladium surface. These experimental findings were further supported by Density Functional Theory (DFT) calculations. []

Q3: Were any derivatives of 5-Phenylpent-2-enoic acid investigated for biological activity?

A3: While 5-Phenylpent-2-enoic acid itself was not the focus, a structurally similar compound, 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid, was used to synthesize three amides by reacting it with piperidine, pyrrolidine, and morpholine. These amides demonstrated insecticidal properties by inhibiting ovogenesis in the tick Boophilus microplus and exhibiting toxicity towards the flour beetle, Tribolium confusum. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)